molecular formula CH9N4O4P B12652748 Carbazamidine phosphate CAS No. 24413-21-6

Carbazamidine phosphate

Cat. No.: B12652748
CAS No.: 24413-21-6
M. Wt: 172.08 g/mol
InChI Key: MMHVKBFOWOQNKY-UHFFFAOYSA-N
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Description

Carbazamidine phosphate, also known as this compound, is an organic phosphorus compound with the chemical formula CH9N4O4P. It appears as a white or off-white crystalline powder and is soluble in water and alcohol-based solvents. This compound is stable at low temperatures but decomposes when exposed to heat and light .

Chemical Reactions Analysis

Carbazamidine phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of reduced phosphorus compounds.

    Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

Carbazamidine phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbazamidine phosphate involves its interaction with specific molecular targets. It binds to enzymes and proteins, altering their activity and function. This interaction can inhibit or activate biochemical pathways, depending on the context. The compound’s effects are mediated through its ability to form stable complexes with its targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Carbazamidine phosphate is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:

Properties

CAS No.

24413-21-6

Molecular Formula

CH9N4O4P

Molecular Weight

172.08 g/mol

IUPAC Name

2-aminoguanidine;phosphoric acid

InChI

InChI=1S/CH6N4.H3O4P/c2-1(3)5-4;1-5(2,3)4/h4H2,(H4,2,3,5);(H3,1,2,3,4)

InChI Key

MMHVKBFOWOQNKY-UHFFFAOYSA-N

Canonical SMILES

C(=NN)(N)N.OP(=O)(O)O

Origin of Product

United States

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